4-{[(1-Phenylpropan-2-yl)amino]methyl}phenol
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Overview
Description
4-{[(1-Phenylpropan-2-yl)amino]methyl}phenol is an organic compound that features both phenol and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-Phenylpropan-2-yl)amino]methyl}phenol typically involves the condensation of a primary amine with an aldehyde, followed by reduction of the resulting Schiff base. For instance, the primary amine can be reacted with the corresponding aldehyde in methanol, and the Schiff base can be reduced using sodium borohydride in methanol and dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of solid acid catalysts can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(1-Phenylpropan-2-yl)amino]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are used for halogenation, nitration, and sulfonation, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Secondary or tertiary amines
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives
Scientific Research Applications
4-{[(1-Phenylpropan-2-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-{[(1-Phenylpropan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. For instance, it may act as a selective norepinephrine releasing agent, influencing neurotransmitter levels in the brain . The phenol group can also participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall effects.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar phenylpropanone structure, used in the synthesis of amphetamines.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with similar amine and phenol moieties.
Uniqueness
4-{[(1-Phenylpropan-2-yl)amino]methyl}phenol is unique due to its specific combination of phenol and amine functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Properties
CAS No. |
87024-63-3 |
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Molecular Formula |
C16H19NO |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
4-[(1-phenylpropan-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C16H19NO/c1-13(11-14-5-3-2-4-6-14)17-12-15-7-9-16(18)10-8-15/h2-10,13,17-18H,11-12H2,1H3 |
InChI Key |
NMDJXGGWHHHQBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC2=CC=C(C=C2)O |
Origin of Product |
United States |
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